molecular formula C11H11NO2 B13291097 7-Ethyl-1H-indole-5-carboxylic acid

7-Ethyl-1H-indole-5-carboxylic acid

Cat. No.: B13291097
M. Wt: 189.21 g/mol
InChI Key: FDJWWEBSXOPHLD-UHFFFAOYSA-N
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Description

7-Ethyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an o-nitrotoluene derivative to form the indole core . Subsequent functionalization steps introduce the ethyl and carboxylic acid groups under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective catalysts and reagents, along with scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-Ethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison: 7-Ethyl-1H-indole-5-carboxylic acid is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-ethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-2-7-5-9(11(13)14)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14)

InChI Key

FDJWWEBSXOPHLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)C(=O)O)C=CN2

Origin of Product

United States

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